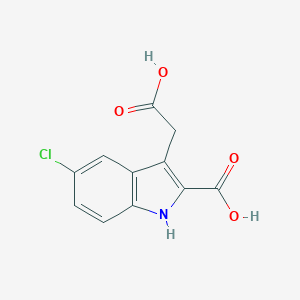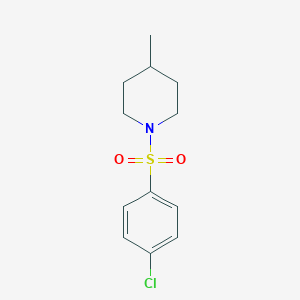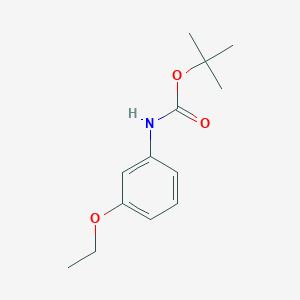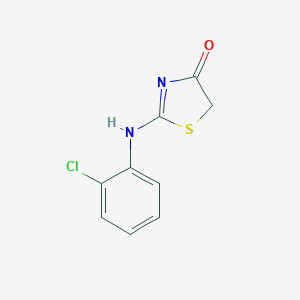![molecular formula C15H14Br2N2O2S B365886 15,15-dibromo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione CAS No. 299962-37-1](/img/structure/B365886.png)
15,15-dibromo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dibromo-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione is a complex organic compound characterized by its unique polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dibromo-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione typically involves multi-step organic reactions. One common approach is the bromination of a precursor compound using reagents such as bromine or 1,3-dibromo-5,5-dimethylhydantoin (DBH) under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or water, and the reaction temperature is maintained at room temperature or slightly elevated to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the precursor is treated with brominating agents in reactors designed to handle the exothermic nature of the reaction. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
3,3-Dibromo-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones, and reduction to remove bromine atoms.
Cyclization Reactions: The compound can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
3,3-Dibromo-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-dibromo-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione involves its interaction with specific molecular targets. The bromine atoms and the polycyclic structure allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3,3-Dibromo-2,2’-bithiophene: Used in the design and synthesis of optoelectronic devices.
1,2-Dibromoethane: An organobromine compound with applications in organic synthesis and as a pesticide.
®-(+)-3,3’-Dibromo-1,1’-bi-2-naphthol: Used in asymmetric catalysis and organic synthesis.
Uniqueness
3,3-Dibromo-2,3,8,9,10,11-hexahydro1benzothieno[2’,3’:4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione is unique due to its complex polycyclic structure, which imparts distinct chemical properties and potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
15,15-dibromo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-triene-10,16-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2N2O2S/c16-15(17)6-5-8-10-13(22-11(8)12(15)20)18-9-4-2-1-3-7-19(9)14(10)21/h1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFDKJYKLQDTQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C4=C(S3)C(=O)C(CC4)(Br)Br)C(=O)N2CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B365805.png)
![5-nitro-N-[2-(piperidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B365847.png)
![3,4-dimethoxy-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]benzamide](/img/structure/B365851.png)



![5-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexyl]amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B365891.png)
![2-amino-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B365896.png)
![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B365900.png)
![Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B365905.png)

![3-[(3-Phenylpropanoyl)amino]benzamide](/img/structure/B365919.png)
![ethyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B365925.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-naphthylacetamide](/img/structure/B365934.png)
